3-Chloro-4-cyano-N-methoxy-N-methylbenzamide
Description
Background and Significance of Benzamide Derivatives in Organic Chemistry
Benzamide derivatives represent a critical class of organic compounds with broad applications in medicinal chemistry and materials science. Their structural framework—a benzene ring fused to a carboxamide group—enables diverse electronic and steric modifications, making them versatile intermediates for drug discovery. For instance, substituted benzamides have demonstrated therapeutic potential as acetylcholinesterase inhibitors for Alzheimer’s disease treatment, PARP-1/2 inhibitors for cancer therapy, and urease inhibitors for managing microbial infections. The incorporation of electron-withdrawing groups (e.g., chloro, cyano) or bulky substituents (e.g., methoxy, methyl) further enhances their biological activity and stability. These modifications enable precise tuning of physicochemical properties, such as solubility and metabolic resistance, which are essential for optimizing pharmacokinetic profiles.
Historical Development of Substituted N-Methoxy-N-methylbenzamides
The evolution of N-methoxy-N-methylbenzamides (Weinreb amides) traces back to their initial use as acylating agents in peptide synthesis. Their stability toward over-reduction and compatibility with Grignard reagents revolutionized the synthesis of ketones and aldehydes. Over time, researchers introduced halogen and cyano substituents to modulate reactivity and expand applications. For example, 3-chloro-N-methoxy-N-methylbenzamide (CAS 145959-21-3) emerged as a key intermediate in cross-coupling reactions due to its bromine atom’s susceptibility to palladium catalysis. The addition of a cyano group at the 4-position, as in 3-chloro-4-cyano-N-methoxy-N-methylbenzamide, introduced steric and electronic effects that improved selectivity in nucleophilic aromatic substitution (SNAr) reactions. These advancements underscore the scaffold’s adaptability in synthetic organic chemistry.
Research Objectives and Scope for this compound
Recent studies aim to elucidate the compound’s synthetic pathways, stability under varying conditions, and potential as a precursor for bioactive molecules. Key objectives include:
- Optimizing regioselective functionalization of the benzene ring.
- Evaluating hydrolytic stability in acidic, basic, and aqueous environments.
- Exploring applications in polymer chemistry, such as proton-exchange membranes.
Notably, the 4-cyano group’s electron-withdrawing effect enhances electrophilicity at the 3-position, facilitating cross-coupling reactions while mitigating undesired side reactions.
Structural Uniqueness and Positional Isomer Considerations
The compound’s structure features a chloro group at position 3, a cyano group at position 4, and an N-methoxy-N-methylamide at position 1 (Table 1). This arrangement creates a pronounced dipole moment, influencing crystallinity and solubility. Positional isomers, such as 4-chloro-3-cyano derivatives, exhibit distinct reactivity patterns due to altered electronic effects. For instance, the meta-chloro substituent deactivates the ring less than para-substituted analogs, enabling selective functionalization at the 4-position.
Table 1: Structural Properties of this compound
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₂O₂ |
| Molecular Weight | 225.65 g/mol |
| Substituent Positions | 3 (Cl), 4 (CN), 1 (CON(OCH₃)CH₃) |
| Dipole Moment | 4.2 D (calculated) |
| LogP | 1.8 (predicted) |
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-chloro-4-cyano-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H9ClN2O2/c1-13(15-2)10(14)7-3-4-8(6-12)9(11)5-7/h3-5H,1-2H3 |
InChI Key |
PWOSLOODRZYMKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)C#N)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide typically involves the reaction of 3-chloro-4-cyanobenzoic acid with N-methoxy-N-methylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4)
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of amine derivatives.
Oxidation: Formation of hydroxylated benzamides
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the oxadiazole moiety have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The incorporation of specific functional groups, such as cyano and chloro, can enhance the anticancer properties by improving selectivity and potency against cancer cell lines.
2. Anti-inflammatory Properties
Studies have demonstrated that related compounds exhibit notable anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Compounds similar to 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide have been shown to reduce edema and inflammation significantly in preclinical models . This suggests that the compound may be developed further for treating inflammatory diseases.
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
- Study on Anticancer Activity : A recent investigation evaluated a series of substituted benzamides for their cytotoxic effects against human cancer cell lines, revealing that certain modifications led to enhanced activity compared to standard treatments .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory properties of related compounds, demonstrating significant reductions in inflammatory markers in animal models . These findings support the potential use of such compounds in clinical settings for managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyano-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Electronic Effects
- The cyano group in the target compound is a stronger electron-withdrawing group (EWG) than the nitro group in N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide.
- The Weinreb amide in the target compound offers superior stability against hydrolysis compared to standard amides (e.g., in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide), making it preferable for controlled ketone synthesis.
Solubility and Stability
- The methoxy group in the target compound and N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide introduces moderate polarity, improving solubility in aprotic solvents. In contrast, the benzoxazole moiety in 3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide enhances lipophilicity, favoring membrane permeability in bioactive contexts.
- The amino group in N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide increases basicity and nucleophilicity, contrasting with the electron-deficient cyano group in the target compound.
Biological Activity
3-Chloro-4-cyano-N-methoxy-N-methylbenzamide is an organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with a chloro group, a cyano group, and a methoxy-N-methyl substituent, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of the chloro and cyano groups enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes. This structural configuration allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Research indicates that this compound acts primarily as an enzyme inhibitor and receptor ligand . The cyano group can form hydrogen bonds with active sites of enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. Interaction studies employing molecular docking and kinetic assays have shown that the compound's structural features significantly influence its interaction profiles and biological efficacy.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties. For instance, studies have demonstrated that it can inhibit specific kinases involved in cancer pathways. This inhibition can disrupt cellular signaling processes, potentially leading to reduced cell proliferation in cancerous cells.
Antimicrobial Activity
Recent studies have also explored the antimicrobial activity of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for several tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Study on Antitumor Activity
In a study evaluating the antitumor activity of similar compounds, this compound was compared with known anticancer agents. The results indicated that while the compound displayed moderate activity, it was less potent than cisplatin. However, modifications to its structure could enhance its efficacy against various cancer cell lines .
Cytotoxicity Testing
Cytotoxicity assays conducted on human cancer cell lines revealed varying degrees of effectiveness. The IC values for the compound were determined as follows:
| Cell Line | IC (µM) |
|---|---|
| Cervical Cancer (SISO) | 2.87 |
| Bladder Cancer (RT-112) | 3.06 |
These findings suggest that while the compound has potential as a therapeutic agent, further optimization is necessary to improve its potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
